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Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

Cat. No.: B170253

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Ethynylphenyl)methanamine (CAS No: 197844-23-8), a versatile building block in
pharmaceutical and materials science research. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Introduction

(4-Ethynylphenyl)methanamine, with the molecular formula CoHsN and a molecular weight of
131.17 g/mol , is a primary amine featuring a terminal alkyne group on a phenyl ring. This
unique combination of functional groups makes it a valuable synthon for the construction of
complex molecular architectures through reactions such as Sonogashira coupling, click
chemistry, and various amination and amidation processes. Accurate and detailed
spectroscopic data are crucial for confirming the identity and purity of this compound in these
applications.

Spectroscopic Data

The following sections present the key spectroscopic data for (4-
Ethynylphenyl)methanamine, summarized in clear, tabular formats for ease of reference and
comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

740 ) oH Ar-H (ortho to -
CH2NHz2)

~7.25 d 2H Ar-H (ortho to -C=CH)

~3.85 S 2H -CHz2NH:z

~3.05 S 1H -C=CH

~1.60 s (broad) 2H -CH2NH:2

13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (6) ppm Assignment

~143 Ar-C-CHz2NH:

~132 Ar-CH (ortho to -C=CH)

~128 Ar-CH (ortho to -CH2NH2)

~121 Ar-C-C=CH

~84 -C=CH

~77 -C=CH

~46 -CHz2NH:2

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Characteristic IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

~3300 Strong, Sharp =C-H stretch (alkyne)
~3350-3250 Medium, Broad N-H stretch (primary amine)
~3050 Medium Ar C-H stretch

~2110 Medium, Sharp C=C stretch (alkyne)

~1610 Medium C=C stretch (aromatic)
~1510 Medium C=C stretch (aromatic)

830 Strong p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The predicted mass-to-charge ratios (m/z) for various adducts of (4-

Ethynylphenyl)methanamine are provided below.[1]

Predicted Mass Spectrometry Data
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Adduct Predicted m/z
[M+H]* 132.08078
[M+Na]* 154.06272
[M-H]~ 130.06622
[M+NHa]* 149.10732
[M+K]* 170.03666
[M]* 131.07295

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and high-quality
spectroscopic data. The following are general procedures that can be adapted for the analysis
of (4-Ethynylphenyl)methanamine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (4-Ethynylphenyl)methanamine in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

¢ Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-64 scans are generally sufficient.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:
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[e]

Pulse Program: Proton-decoupled pulse sequence.

o

Spectral Width: 0 to 220 ppm.

[¢]

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 3C.

[¢]

Relaxation Delay: 2-5 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr)
and press into a thin, transparent pellet.

o Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto
a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[e]

o

Number of Scans: 16-32 scans are typically averaged.

A background spectrum of the empty sample holder or pure KBr is collected and

[¢]

subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample (typically ~1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. Further dilution may be necessary
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depending on the ionization technique and instrument sensitivity.

 Instrumentation: An Electrospray lonization (ESI) or Electron Impact (El) mass spectrometer
is commonly used.

o Data Acquisition:
o lonization Mode: Positive or negative ion mode can be selected.

o Mass Range: A suitable mass range is scanned to detect the molecular ion and its
fragments.

o Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be
performed to induce fragmentation of the molecular ion and analyze the resulting fragment

ions.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for structural elucidation is
depicted in the following diagram.
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General Workflow for Spectroscopic Analysis of (4-Ethynylphenyl)methanamine

Sample Preparation

(4-Ethynylphenyl)methanamine Sample

Data Acvquisition
NMR Spectrometer
(H & 3C) < FT-IR Spectrometer Mass Spectrometer
Raw Data
Y Y Y
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Multiplicity) (Absorption Bands) (m/z Values, Fragmentation)

Data Analysis & Interpretation

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols
for (4-Ethynylphenyl)methanamine. The presented NMR, IR, and MS data, while primarily
based on predicted values and analysis of analogous structures, offer a robust starting point for
the characterization of this important chemical intermediate. Researchers are encouraged to
use these data in conjunction with their own experimental findings to ensure the accurate
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identification and quality control of (4-Ethynylphenyl)methanamine in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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